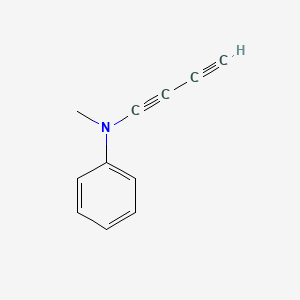
N-(Buta-1,3-diyn-1-yl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is an organic compound characterized by the presence of a butadiyne group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Buta-1,3-diyn-1-yl)-N-methylaniline typically involves the coupling of aniline derivatives with butadiyne precursors. One common method is the oxidative coupling of terminal alkynes using copper catalysts under mild conditions . This reaction can be carried out in the presence of oxygen or other oxidizing agents to facilitate the formation of the butadiyne linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Buta-1,3-diyn-1-yl)-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the butadiyne group into alkenes or alkanes.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(Buta-1,3-diyn-1-yl)-N-methylaniline has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which N-(Buta-1,3-diyn-1-yl)-N-methylaniline exerts its effects involves interactions with molecular targets and pathways specific to its structure. The butadiyne group can participate in various chemical reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A similar compound used in the synthesis of organic and organometallic structures.
Phenylbuta-1,3-diyn-1-yl derivatives: Compounds with similar butadiyne linkages but different substituents on the phenyl ring.
Uniqueness
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is unique due to the presence of both the butadiyne and aniline moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
82505-80-4 |
|---|---|
Fórmula molecular |
C11H9N |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
N-buta-1,3-diynyl-N-methylaniline |
InChI |
InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3 |
Clave InChI |
ZEFDXNSOGOSVJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
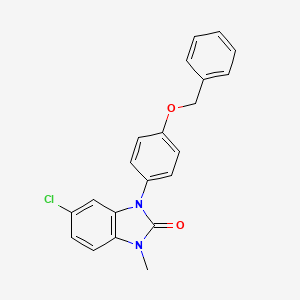
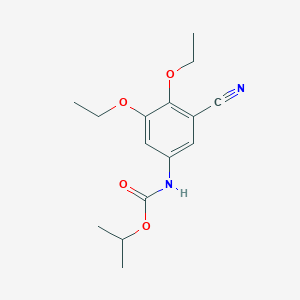
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)

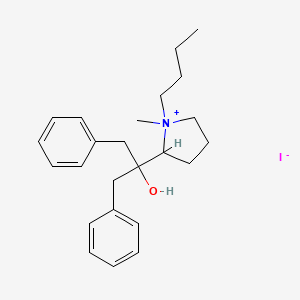

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
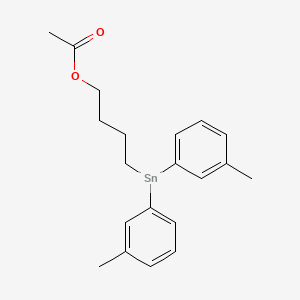
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

